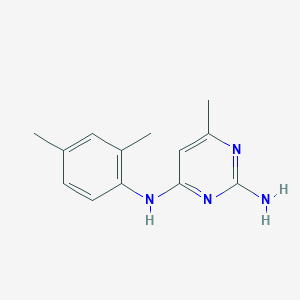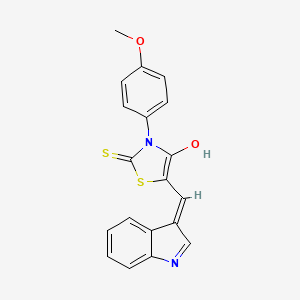
N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as DMP 969, is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, DMP 969 has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Wirkmechanismus
The mechanism of action of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 involves the inhibition of the enzyme JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage, and is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting JNK, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 can modulate these cellular processes, leading to its potential applications in the treatment of various diseases.
Biochemical and Physiological Effects
N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to have several biochemical and physiological effects in preclinical models of human diseases. In cancer, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and proliferation. Moreover, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
In neurodegenerative disorders, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to reduce oxidative stress and inflammation, leading to its potential neuroprotective effects.
In inflammation, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to its potential anti-inflammatory effects. Moreover, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to reduce tissue damage and improve survival in animal models of sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 in scientific research include its high potency and selectivity for JNK, which allows for the precise modulation of cellular processes. Moreover, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been extensively studied in preclinical models of human diseases, making it a well-established tool for scientific research.
The limitations of using N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 in scientific research include its potential off-target effects, which may lead to unintended consequences. Moreover, the optimal dosage and administration of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 may vary depending on the disease and the experimental model, requiring careful consideration and optimization.
Zukünftige Richtungen
There are several future directions for the scientific research of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969. One potential direction is the development of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 as a combination therapy for cancer, neurodegenerative disorders, and inflammation. Another potential direction is the optimization of the dosage and administration of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 for different diseases and experimental models. Moreover, the identification of biomarkers for the response to N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 may help to improve its clinical efficacy and reduce potential side effects. Overall, the scientific research of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 holds significant promise for the development of novel therapies for various human diseases.
Synthesemethoden
The synthesis of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 involves several steps, including the condensation of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to form 2,4-dimethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with guanidine nitrate to form the final product, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969. The synthesis of N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been extensively studied in various preclinical models of human diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer, suggesting its potential as a combination therapy.
In neurodegenerative disorders, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to inhibit the activation of JNK, which is known to play a critical role in the pathogenesis of these diseases.
In inflammation, N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in various preclinical models of inflammation, including sepsis and rheumatoid arthritis. N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine 969 has been shown to inhibit the activation of JNK, which is known to play a critical role in the inflammatory response.
Eigenschaften
IUPAC Name |
4-N-(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-8-4-5-11(9(2)6-8)16-12-7-10(3)15-13(14)17-12/h4-7H,1-3H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDCXDXQSYTXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=C2)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)
![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)

![7-(2-furylmethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6131146.png)
![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)
![(4-methoxy-3,5-dimethylphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6131152.png)
![ethyl {5-bromo-3-[(2-methyl-3-furoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6131160.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B6131172.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6131186.png)
![3-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6131192.png)
![1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B6131198.png)
![1-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6131199.png)